
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H21NO3. It is known for its role as an intermediate in various chemical syntheses, particularly in the production of other complex organic compounds. This compound is characterized by the presence of an acetamide group, a diethoxybutyl chain, and a trifluoromethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- typically involves the reaction of 4,4-diethoxybutylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- include trifluoroacetic acid, phenols, and various nucleophiles. The reactions are typically carried out under acidic or basic conditions, depending on the desired outcome. For example, the use of trifluoroacetic acid as a catalyst facilitates the formation of pyrrolidine derivatives .
Major Products Formed
The major products formed from the reactions of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- include 2-aryl-1-sulfonylpyrrolidines, 3-arylidene-1-pyrrolines, and other heterocyclic compounds. These products are often of interest due to their potential biological activity and applications in medicinal chemistry .
科学的研究の応用
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Research into the compound’s derivatives has shown promise in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- involves its interaction with various molecular targets and pathways. The compound can form acyliminium ions, which are highly reactive intermediates that participate in cyclization reactions. These reactions lead to the formation of heterocyclic compounds with potential biological activity. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in organic synthesis .
類似化合物との比較
Similar Compounds
N-(4,4-diethoxybutyl)pyrimidin-2-amine: This compound shares a similar diethoxybutyl chain but differs in its core structure, which is a pyrimidine ring.
N-(4,4-diethoxybutyl)-1-arylmethanimine: This compound also contains the diethoxybutyl chain but features an arylmethanimine group instead of an acetamide group
Uniqueness
Acetamide, N-(4,4-diethoxybutyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
特性
CAS番号 |
84633-75-0 |
|---|---|
分子式 |
C10H18F3NO3 |
分子量 |
257.25 g/mol |
IUPAC名 |
N-(4,4-diethoxybutyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-16-8(17-4-2)6-5-7-14-9(15)10(11,12)13/h8H,3-7H2,1-2H3,(H,14,15) |
InChIキー |
JYLYVIQVMFRWTA-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCNC(=O)C(F)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


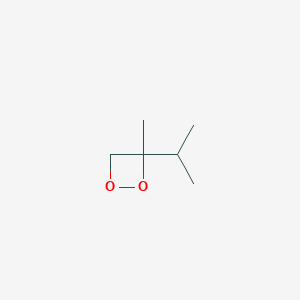
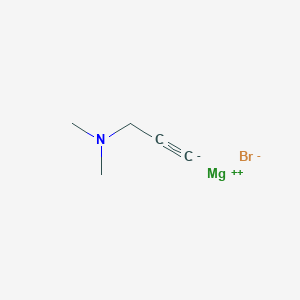
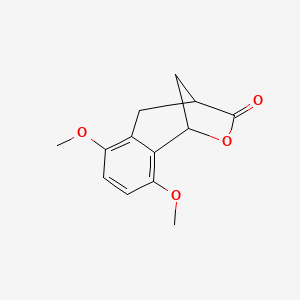
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)

![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
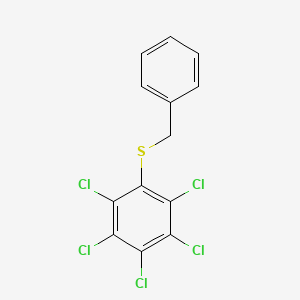
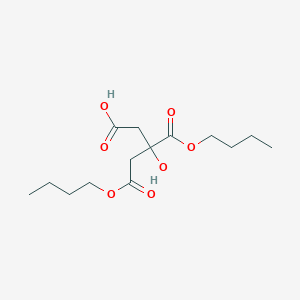
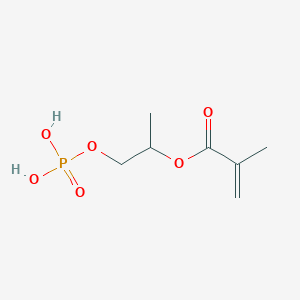
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
